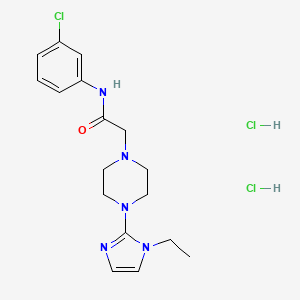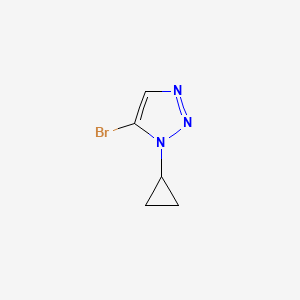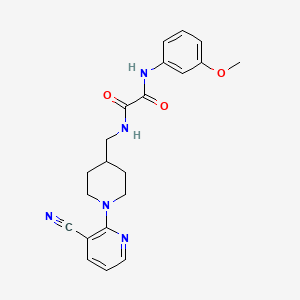
(R)-(1-Methylpiperidin-2-yl)methanol
Vue d'ensemble
Description
®-(1-Methylpiperidin-2-yl)methanol is a chiral compound with the molecular formula C7H15NO It is a secondary alcohol derived from piperidine, a six-membered ring containing one nitrogen atom
Mécanisme D'action
Target of Action
As a derivative of methanol, it may interact with enzymes such as alcohol dehydrogenase (adh) and aldehyde dehydrogenase (aldh), which are known to metabolize methanol .
Mode of Action
Methanol is known to react with ADH to form formaldehyde (methanal), which is then converted to formic acid (methanoic acid) by ALDH . This process is part of the body’s metabolic response to alcohol intake.
Biochemical Pathways
Methanol is oxidized to formaldehyde by alcohol dehydrogenase, and formaldehyde is further oxidized to formic acid by aldehyde dehydrogenase . These reactions are part of the body’s metabolic response to alcohol intake.
Pharmacokinetics
Methanol, a related compound, is known to be metabolized and eliminated primarily via the liver, with small quantities also removed by renal and pulmonary elimination . The volume of distribution of ethanol, another related compound, is estimated from blood concentrations to be about 37 L/70kg .
Result of Action
The metabolism of methanol to formaldehyde and then to formic acid can lead to metabolic acidosis and tissue injury .
Action Environment
The action, efficacy, and stability of ®-(1-Methylpiperidin-2-yl)methanol can be influenced by various environmental factors. For instance, the energy structure has a significant influence on the environmental feasibility of methanol production . Furthermore, the adoption of low-price carbon substrates is still needed in the commercialization of industrial biotechnology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpiperidin-2-yl)methanol typically involves the reduction of the corresponding ketone, ®-1-methylpiperidin-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of ®-(1-Methylpiperidin-2-yl)methanol may involve catalytic hydrogenation of the ketone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-(1-Methylpiperidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-methylpiperidin-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, although this is less common.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: ®-1-methylpiperidin-2-one.
Reduction: The corresponding alkane.
Substitution: The corresponding chloride derivative.
Applications De Recherche Scientifique
®-(1-Methylpiperidin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a chiral building block in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-(1-Methylpiperidin-2-yl)methanol
- ®-1-methylpiperidin-2-one
- (S)-1-methylpiperidin-2-one
Uniqueness
®-(1-Methylpiperidin-2-yl)methanol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer, (S)-(1-Methylpiperidin-2-yl)methanol. The presence of the hydroxyl group also allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of ®-(1-Methylpiperidin-2-yl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
[(2R)-1-methylpiperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJMMLIEYAFOZ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68474-13-5 | |
| Record name | (R)-(1-Methylpiperidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2906530.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)ethan-1-one](/img/structure/B2906532.png)



![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2906538.png)
![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/new.no-structure.jpg)

![7-butyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2906541.png)



